REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([NH:6]CCC[N+](C)(C)C)=[O:5])=C.[Cl-].[C:15]([OH:19])(=O)[CH:16]=C.[C:20]([O-:25])(=O)[C:21](C)=C.[C:26](N)(=O)C=C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)[O-].[Na+].S(=O)(O)[O-].[Na+]>O>[C:4]([NH2:6])(=[O:5])[CH:2]=[CH2:1].[CH3:20][C:15]([CH3:16])=[O:19].[CH3:26][C:20]([CH3:21])=[O:25] |f:0.1,5.6.7,8.9,10.11,13.14.15|
|
Name
|
polymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
alkyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The instant polymers may be prepared by conventional solution polymerization techniques
|
Type
|
ADDITION
|
Details
|
are charged to a glass reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring means
|
Type
|
CUSTOM
|
Details
|
to give the desired
|
Type
|
CONCENTRATION
|
Details
|
total monomer concentration, which
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen for at least thirty minutes
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N.CC(=O)C.CC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |